N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide

SMYD inhibition epigenetics oncology

This substituted isoxazole carboxamide features a tertiary alcohol and terminal methylthioether—structural motifs absent in simpler N-alkyl MICA analogs. The side chain introduces hydrogen-bond donor/acceptor and sulfur-coordination potential that differentiate it for Pd-catalyzed C–H functionalization and structure-property relationship (SPR) campaigns. Sourced as an uncharacterized screening candidate, it is ideal for hit-finding, scaffold-hopping, and building block library diversification. Confirmatory biological data should be generated in your assay system.

Molecular Formula C11H18N2O3S
Molecular Weight 258.34
CAS No. 1396812-52-4
Cat. No. B2589588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide
CAS1396812-52-4
Molecular FormulaC11H18N2O3S
Molecular Weight258.34
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC(C)(CCSC)O
InChIInChI=1S/C11H18N2O3S/c1-8-6-9(13-16-8)10(14)12-7-11(2,15)4-5-17-3/h6,15H,4-5,7H2,1-3H3,(H,12,14)
InChIKeyOBMBRBGAKOHLIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide (CAS 1396812-52-4): Chemical Class and Intended Research Context


N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide belongs to the substituted isoxazole carboxamide class, which has been disclosed in Epizyme patent filings as inhibitors of SMYD proteins (e.g., SMYD3 and SMYD2) with potential utility in oncology research [1]. The 5-methylisoxazole-3-carboxamide (MICA) scaffold is additionally recognized in synthetic chemistry as a versatile directing group for Pd-catalyzed C–H functionalization, enabling construction of structurally diverse MICA-based compound libraries [2]. The target compound incorporates a methylthioether-containing hydroxyalkyl side chain that differentiates it from simpler N-aryl or N-alkyl MICA analogs. However, publicly available, directly comparative biological activity data for this specific compound at the time of writing are insufficient to support quantitative differentiation claims against named comparators.

Why N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide Cannot Be Interchanged with Its Closest Class Analogs


Structural variations within the isoxazole carboxamide series profoundly influence target binding, selectivity, and pharmacokinetic properties. Patent disclosures from Epizyme describe that modifications to the R1, R2, and A substituents on the isoxazole carboxamide core directly modulate SMYD2 vs. SMYD3 inhibitory potency and selectivity [1]. The target compound's unique features—a tertiary alcohol at the 2-position of the butyl linker and a terminal methylthioether—introduce hydrogen-bond donor/acceptor capacity and sulfur-mediated coordination potential that are absent in simpler N-alkyl (e.g., sec-butyl) or N-aryl analogs. These structural differences preclude generic substitution without confirmatory comparative biological data. Additionally, MICA-based compounds have demonstrated utility as removable directing groups in C–H activation chemistry, where side-chain identity is critical for reaction efficiency [2].

Quantitative Comparative Evidence for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide


SMYD2/3 Inhibitory Potential vs. Structural Analogs: Evidence Gap

The Epizyme patent family (US 2020/0148650 A1) claims substituted isoxazole carboxamide compounds as SMYD2 and SMYD3 inhibitors, with Example compounds demonstrating IC₅₀ values ranging from sub-nanomolar to micromolar concentrations against these targets [1]. However, the target compound, N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide, is not explicitly listed among the exemplified compounds with disclosed biological data in the publicly accessible patent text. Consequently, no direct head-to-head comparison with a named structural analog (e.g., N-sec-butyl-5-methylisoxazole-3-carboxamide) can be made from available sources.

SMYD inhibition epigenetics oncology

Synthetic Utility as a MICA-Based Directing Group: Potential Differentiation via Side-Chain Functionality

5-Methylisoxazole-3-carboxamide (MICA) has been established as an effective, removable directing group for Pd(II)-catalyzed γ-C(sp³)–H arylation and acetoxylation of ortho-toluidines, yielding 2-aminodiphenylmethanes and 2-aminobenzyl acetates [1]. The target compound retains the MICA core while introducing a methylthioether and tertiary alcohol on the amide side chain. These functional groups may offer advantages in chemoselectivity, solubility, or directing group removal conditions relative to the unsubstituted MICA or simple N-alkyl MICA derivatives. However, no published study directly compares the directing group efficiency of this specific compound against MICA or its simpler N-substituted analogs.

C-H activation synthetic methodology directing group

Physicochemical Differentiation from Common N-Alkyl MICA Analogs

The target compound (MW ~258.34 g/mol; C₁₁H₁₈N₂O₃S) incorporates a methylthioether group and a tertiary alcohol, features that increase hydrogen-bonding capacity (HBD = 2, HBA = 4) compared to simpler N-alkyl analogs such as N-(sec-butyl)-5-methylisoxazole-3-carboxamide (MW ~182.22 g/mol; C₉H₁₄N₂O₂; HBD = 1, HBA = 3). These structural differences predict altered solubility, permeability, and metabolic stability profiles. However, no experimentally measured LogP, solubility, or permeability data for the target compound were identified in the publicly searchable literature, precluding quantitative comparison.

drug-likeness physicochemical properties ADME

Application Scenarios for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide Based on Available Evidence


Exploratory SMYD2/3 Inhibitor Screening in Oncology Research

Based on the Epizyme patent family disclosing substituted isoxazole carboxamides as SMYD protein inhibitors [1], the compound may be evaluated in biochemical or cellular SMYD2/3 inhibition assays as part of hit-finding or scaffold-hopping campaigns. However, the absence of disclosed potency data means the compound should be treated as an uncharacterized screening candidate, not a validated tool compound.

Building Block for MICA-Based Compound Library Synthesis

The MICA scaffold is recognized for constructing medicinally relevant small-molecule libraries via C–H functionalization [1]. The target compound, with its functionalized side chain, could serve as a building block for generating diversified MICA derivatives, provided its compatibility with Pd-catalyzed conditions is experimentally verified.

Physicochemical Probe for Structure-Property Relationship Studies

The presence of a methylthioether and tertiary alcohol in the side chain makes the compound a candidate for inclusion in structure-property relationship (SPR) studies aimed at understanding how sulfur- and hydroxyl-containing substituents modulate solubility, permeability, and metabolic stability in the isoxazole carboxamide class. Experimental LogP, solubility, and microsomal stability data should be generated to confirm differentiation from simpler N-alkyl analogs.

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.